molecular formula C13H13NO2 B2716701 trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol CAS No. 2158995-61-8

trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol

Cat. No.: B2716701
CAS No.: 2158995-61-8
M. Wt: 215.252
InChI Key: UEDOSDYCWDNSSG-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol is a chiral compound with a unique structure that combines a quinoline moiety with a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol typically involves the reaction of quinoline derivatives with cyclobutanol precursors. One common method involves the nucleophilic substitution of a quinoline derivative with a cyclobutanol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The cyclobutanol ring may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol is unique due to its combination of a quinoline moiety and a cyclobutanol ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to other similar compounds .

Properties

IUPAC Name

(1R,2R)-2-quinolin-7-yloxycyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-5-6-13(12)16-10-4-3-9-2-1-7-14-11(9)8-10/h1-4,7-8,12-13,15H,5-6H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDOSDYCWDNSSG-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=CC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=CC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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